molecular formula C10H18N2O3 B1427118 tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate CAS No. 590390-31-1

tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate

Cat. No.: B1427118
CAS No.: 590390-31-1
M. Wt: 214.26 g/mol
InChI Key: VATRKSAYTIKXFH-UHFFFAOYSA-N
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Description

Tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate: is a chemical compound with the molecular formula C₁₀H₁₈N₂O₃ and a molecular weight of 214.26 g/mol. This compound is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of 5-methoxy-1,2,3,6-tetrahydropyrazine with tert-butyl chloroformate under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the by-products and maintain the reaction environment.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: Tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylic acid .

  • Reduction: Reduction reactions can yield 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate derivatives .

  • Substitution: Substitution reactions can produce various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a building block in the synthesis of biologically active molecules, aiding in the study of biological processes and pathways.

Medicine: The compound is utilized in the development of new drugs, particularly in the field of neuropharmacology, where it may play a role in modulating neurotransmitter activity.

Industry: In the chemical industry, it is used as a reagent in various organic synthesis processes, contributing to the production of a wide range of chemical products.

Mechanism of Action

The mechanism by which tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

  • Tert-Butyl 5-methoxy-3,6-dihydro-1(2H)-pyrazinecarboxylate

  • Tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness: Tert-Butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate is unique in its structure and reactivity compared to similar compounds. Its methoxy group and tetrahydropyrazine ring contribute to its distinct chemical properties and applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its versatility and unique properties make it a valuable compound in research and development.

Is there anything specific you would like to know more about?

Properties

IUPAC Name

tert-butyl 6-methoxy-3,5-dihydro-2H-pyrazine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(13)12-6-5-11-8(7-12)14-4/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VATRKSAYTIKXFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN=C(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590390-31-1
Record name tert-butyl 5-methoxy-1,2,3,6-tetrahydropyrazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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